(E)-1-[benzyl(methyl)amino]-4,4,5,5,5-pentafluoropent-1-en-3-one
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and any distinctive odors .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves understanding the 3D structure of the molecule, including the arrangement of atoms and the types of bonds (single, double, triple, etc.) .Chemical Reactions Analysis
This involves understanding how the compound reacts with other substances. It includes the types of reactions it undergoes (e.g., addition, substitution, etc.), the products formed, and the conditions required for the reactions .Physical And Chemical Properties Analysis
This involves understanding the compound’s physical properties (melting point, boiling point, solubility, etc.) and chemical properties (reactivity, stability, etc.) .Scientific Research Applications
Chemical Synthesis and Properties
Synthesis of Trifluoromethyl-substituted Heteroolefins : Research shows that similar compounds to (E)-1-[benzyl(methyl)amino]-4,4,5,5,5-pentafluoropent-1-en-3-one, specifically trifluoromethyl-substituted heteroolefins, have been synthesized and studied for their chemical properties. Such compounds exhibit a mixture of non-separable syn and anti isomers and react with certain reagents to form derivatives like dihydropyridinium and cyclopentene derivatives (Haas, Lieb, & Schelvis, 1997).
Catalytic Synthesis of Beta-Amino Alcohol Derivatives : In a related study, Ir-catalyzed allylic aminations were performed on similar compounds, leading to the synthesis of enantioselective cyclic beta-amino alcohol derivatives. These compounds serve as key intermediates for further chemical synthesis (Lee, Shin, Kang, & Lee, 2007).
Development of Amino Acid Mimetics : Another study focused on the synthesis of trisubstituted imidazoles from similar compounds, which provides access to optically active amino acid mimetics with a C-terminal imidazole, useful in medicinal chemistry (Zaman, Kitamura, & Abell, 2005).
Biological and Medical Applications
Tumor Imaging and Delineation : A study on the synthesis of fluorine-18 labeled amino acids, closely related to the compound , showed potential in tumor imaging using positron emission tomography (PET), which can be crucial in cancer diagnosis and treatment planning (Shoup & Goodman, 1999).
Steroid 5 Alpha-Reductase Inhibition : Research on derivatives of similar compounds has led to the discovery of potent inhibitors of steroid 5 alpha-reductase. This is significant in the context of treating conditions like benign prostatic hyperplasia and androgenetic alopecia (Kumazawa et al., 1995).
Material Science and Engineering
- Development of Fluorinated Polyimides : A study involving similar fluorinated compounds resulted in the synthesis of novel fluorinated polyimides, which exhibit high thermal stability and low dielectric constants, making them suitable for advanced material applications (Banerjee et al., 2003).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(E)-1-[benzyl(methyl)amino]-4,4,5,5,5-pentafluoropent-1-en-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F5NO/c1-19(9-10-5-3-2-4-6-10)8-7-11(20)12(14,15)13(16,17)18/h2-8H,9H2,1H3/b8-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHPKGMMEZURPK-BQYQJAHWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C=CC(=O)C(C(F)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CC=CC=C1)/C=C/C(=O)C(C(F)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F5NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701348339 | |
Record name | (E)-1-[Benzyl(methyl)amino]-4,4,5,5,5-pentafluoropent-1-en-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701348339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-[benzyl(methyl)amino]-4,4,5,5,5-pentafluoro-1-penten-3-one | |
CAS RN |
1164453-50-2 | |
Record name | (E)-1-[Benzyl(methyl)amino]-4,4,5,5,5-pentafluoropent-1-en-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701348339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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